N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Agrochemical Discovery Nematicide 1,3,4-Thiadiazole SAR

N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide (CAS 391875-79-9, molecular formula C11H8F3N3OS2, MW 319.32) belongs to the class of 1,3,4-thiadiazole-2-yl benzamide derivatives. Its structure features a 2-trifluoromethylbenzamide moiety linked to a 5-methylthio-substituted 1,3,4-thiadiazole core.

Molecular Formula C11H8F3N3OS2
Molecular Weight 319.32
CAS No. 391875-79-9
Cat. No. B2967235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
CAS391875-79-9
Molecular FormulaC11H8F3N3OS2
Molecular Weight319.32
Structural Identifiers
SMILESCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C11H8F3N3OS2/c1-19-10-17-16-9(20-10)15-8(18)6-4-2-3-5-7(6)11(12,13)14/h2-5H,1H3,(H,15,16,18)
InChIKeyZHVRLUYZXWCWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide (CAS 391875-79-9): Chemotype and Procurement-Relevant Identity


N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide (CAS 391875-79-9, molecular formula C11H8F3N3OS2, MW 319.32) belongs to the class of 1,3,4-thiadiazole-2-yl benzamide derivatives . Its structure features a 2-trifluoromethylbenzamide moiety linked to a 5-methylthio-substituted 1,3,4-thiadiazole core. This compound is specifically enumerated as compound A2 in a patent family disclosing nematicidal and antibacterial 1,3,4-thiadiazole thioether (sulfone)-containing 2-(trifluoromethyl)benzamide derivatives [1]. It is commercially available for research use at 98% purity .

Why Generic In-Class Substitution Is Not Advisable for N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide


The 1,3,4-thiadiazol-2-yl benzamide scaffold exhibits fundamentally divergent biological activity profiles depending on the substituent at the thiadiazole 5-position. The 5-trifluoromethyl series (e.g., N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamides) is characterized in the literature for anticancer activity with IC50 values in the 3–7 µM range against PC3 cells [1]. In contrast, the 5-methylthio series, to which the target compound belongs, is explicitly claimed in patent disclosures for nematicidal and antibacterial applications, not anticancer activity [2]. Even within the methylthio series, positional isomerism on the benzamide ring (2-CF3 vs. 3-CF3) alters the compound's molecular recognition properties, as evidenced by differential transporter interaction profiles [3]. These functional divergences preclude simple interchangeability.

Quantitative Differentiation Evidence for N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide (CAS 391875-79-9)


Nematicidal/Antibacterial vs. Anticancer Bioactivity Divergence: 5-Methylthio vs. 5-Trifluoromethyl Comparison

The target compound belongs to a chemotype (5-methylthio-1,3,4-thiadiazol-2-yl-2-(trifluoromethyl)benzamide) that is patented for nematicidal and antibacterial applications, specifically against Meloidogyne incognita and crop bacterial diseases such as rice bacterial leaf blight and citrus canker [1]. In contrast, the structurally analogous 5-trifluoromethyl-1,3,4-thiadiazol-2-yl benzamide series is reported for anticancer activity, with representative 4-halo derivatives exhibiting IC50 values of 3–7 µM against the PC3 prostate cancer cell line, comparable to or exceeding doxorubicin (IC50 = 7 µM) [2]. This represents a complete functional divergence driven by the 5-substituent: methylthio (SCH3) directs the chemotype toward agricultural biocidal applications, whereas trifluoromethyl (CF3) directs toward mammalian anticancer activity.

Agrochemical Discovery Nematicide 1,3,4-Thiadiazole SAR Benzamide Derivatives

Human OCT1 Transporter Interaction: Quantitative Binding Data for Off-Target Liability Assessment

The target compound has been experimentally evaluated for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) in a cell-based assay and returned an IC50 of 138,000 nM (138 µM) [1]. This weak inhibition indicates low potential for OCT1-mediated off-target interactions or drug-drug interaction liabilities at pharmacologically relevant concentrations. In contrast, the 3-trifluoromethyl positional isomer (N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide) has no corresponding OCT1 data publicly available, preventing direct off-target comparison within the isomer series .

Drug Transporter OCT1 (SLC22A1) Off-Target Profiling BindingDB

Patent-Backed Structural Differentiation: Compound A2 Within a Defined Nematicidal/Bactericidal Thioether Series

The target compound is explicitly enumerated as Compound A2 in CN109456283A, a patent from Guizhou University covering 22 specific 1,3,4-thiadiazole thioether and sulfone derivatives of 2-(trifluoromethyl)benzamide [1]. Within this series, the compound occupies a defined structure-activity position: it bears the shortest alkyl thioether (R = methyl) at the thiadiazole 5-position. The series extends through ethyl (A3), propyl (A4), butyl (A5), pentyl (A6), and various functionalized thioethers (A7–A15), as well as corresponding sulfones (A16–A22). This structural progression enables systematic SAR exploration of thioether chain length and oxidation state on nematicidal potency, with A2 serving as the smallest alkyl-thioether reference point in the series.

Patent CN109456283A Nematicide Thioether SAR Crop Protection

Benzamide Positional Isomer Differentiation: 2-CF3 vs. 3-CF3 Substitution and Transporter Interaction Outcomes

The target compound (2-CF3 isomer, CAS 391875-79-9) and its 3-CF3 positional isomer (N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide) share the same molecular formula (C11H8F3N3OS2) and molecular weight (319.32) but differ in the position of the trifluoromethyl group on the benzamide phenyl ring . The 2-CF3 isomer has documented OCT1 transporter inhibition data (IC50 = 138 µM) [1], while no corresponding transporter data are publicly available for the 3-CF3 isomer. This positional difference is likely to affect molecular recognition by biological targets, as the ortho-CF3 group imposes a twisted conformation on the benzamide moiety due to steric hindrance relative to the amide linkage, whereas the meta-CF3 isomer presents a different electrostatic surface.

Positional Isomer Trifluoromethyl Regioisomer Transporter Selectivity Procurement Specification

Recommended Application Scenarios for N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide Based on Evidence


Nematicide Lead Discovery: Reference Compound for 5-Methylthio-1,3,4-Thiadiazole SAR in Meloidogyne incognita Screening

The target compound serves as the minimal alkyl-thioether reference point (A2, R = methyl) within the CN109456283A patent series. It is the structurally simplest thioether in a series spanning methyl through pentyl substituents, making it the logical baseline compound for establishing SAR trends in nematicidal activity against Meloidogyne incognita. Procurement of this specific CAS number ensures access to a patent-validated compound within a systematically varied chemical series [1].

Crop Bacterial Disease Control: Probe for Dual Nematicidal/Antibacterial Activity Profiling

The patent claims for this chemotype encompass both nematicidal activity and antibacterial activity against agriculturally relevant pathogens including Xanthomonas oryzae pv. oryzae (rice bacterial leaf blight), Ralstonia solanacearum (tobacco bacterial wilt), and Xanthomonas campestris pv. citri (citrus canker) [1]. Selecting this compound for dual-mode screening addresses the unmet agricultural need for agents that simultaneously control nematode and bacterial co-infections, a problem explicitly cited as the motivation for the patent disclosure.

Human OCT1 Transporter Interaction Baseline: Off-Target Liability Benchmarking in Drug Transporter Panels

With a measured IC50 of 138 µM against human OCT1 [1], this compound can serve as a weak-inhibition control or reference point in transporter liability panels. Its defined, publicly accessible OCT1 data provide a benchmark for comparing transporter interactions of structurally related thiadiazole-benzamide analogs, particularly when evaluating the impact of 5-substituent variation (methylthio vs. trifluoromethyl vs. ethylthio) on transporter recognition.

Thioether-to-Sulfone Oxidation Series: Starting Material for Oxidative Derivatization Studies

The target compound (A2, X = S, thioether) is explicitly paired with its sulfone oxidation counterpart (A16, X = SO2) within the same patent [1]. This provides a defined synthetic entry point for oxidation-state SAR studies, where the methylthio compound can be oxidized to the corresponding methylsulfonyl derivative using standard conditions (e.g., mCPBA or hydrogen peroxide) to enable direct biological activity comparison between thioether and sulfone forms.

Quote Request

Request a Quote for N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.